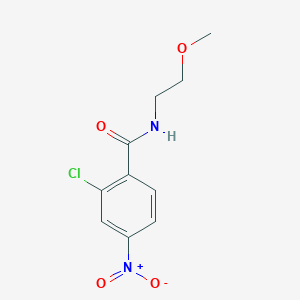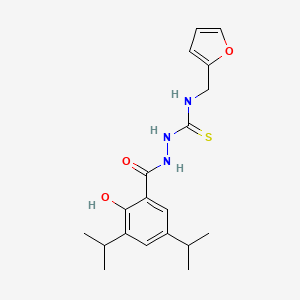
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide
説明
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and water.
作用機序
The mechanism of action of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes involves the selective binding of the probe to the active site of PTPs. This binding induces a conformational change in the probe, resulting in the emission of fluorescence. The intensity of the fluorescence is directly proportional to the activity of the PTP, allowing for the quantification of PTP activity in biological samples.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for the study of PTP activity. In vitro studies have shown that 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has no significant cytotoxicity at concentrations typically used for PTP assays. Furthermore, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide does not interfere with other cellular processes, ensuring the specificity of the assay.
実験室実験の利点と制限
The use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes has several advantages for lab experiments. Firstly, these probes are highly selective and sensitive for the detection of PTP activity, allowing for the accurate quantification of PTP activity in biological samples. Secondly, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes are easy to use and can be adapted to high-throughput screening assays, making them valuable tools for drug discovery. However, the use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes is limited to the detection of PTP activity and cannot be used for the detection of other enzymes or biomolecules.
将来の方向性
There are several future directions for the study of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes. Firstly, the development of more sensitive and selective probes for the detection of specific PTP isoforms could provide valuable insights into the role of these enzymes in disease states. Secondly, the application of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes in vivo could provide a better understanding of the regulation of PTP activity in living organisms. Finally, the use of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes in drug discovery could lead to the development of novel therapeutics for the treatment of diseases associated with dysregulated PTP activity.
Conclusion:
In conclusion, 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide is a valuable tool for the study of PTP activity in scientific research. Its synthesis method is straightforward, and its use in fluorescent probes has significant advantages for lab experiments. The future directions for the study of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based probes are promising and could lead to significant advancements in the understanding and treatment of diseases associated with dysregulated PTP activity.
科学的研究の応用
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide is in the development of fluorescent probes for the detection of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a crucial role in the regulation of cellular signaling pathways. The dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide-based fluorescent probes have been shown to be highly selective and sensitive for the detection of PTP activity, making them valuable tools for the study of PTPs in both normal and disease states.
特性
IUPAC Name |
2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-5-4-12-10(14)8-3-2-7(13(15)16)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYANZCVJLDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367064 | |
| Record name | 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5349-26-8 | |
| Record name | 2-chloro-N-(2-methoxyethyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4695037.png)
![2-(4-fluorophenoxy)-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B4695047.png)
![2-naphtho[2,1-b]furan-1-yl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4695051.png)
![4-(4-methylphenyl)-4-[5-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]butanoic acid](/img/structure/B4695057.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4695071.png)
![2-(3,4-dimethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4695079.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4695090.png)

![2-[(4-nitrobenzoyl)amino]-N-propylbenzamide](/img/structure/B4695104.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(5-chloro-2,4-dimethoxyphenyl)urea](/img/structure/B4695110.png)

![N-{3-[N-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4695138.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4695145.png)